Perhexiline maleate
Overview
Description
Perhexiline maleate is a pharmacological compound that was first introduced in the 1970s as a prophylactic antianginal agent. It acts by inhibiting carnitine palmitoyltransferase 1 and 2, enzymes critical for fatty acid metabolism. This inhibition shifts myocardial substrate utilization from fatty acids to carbohydrates, enhancing oxygen efficiency during myocardial ischemia . Despite its initial success, its use declined in the 1980s due to reports of severe hepatotoxicity and neurotoxicity in some patients . it has seen a resurgence in recent years due to a better understanding of its pharmacology and therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perhexiline maleate is synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine under controlled conditions. The resulting compound is then reacted with maleic acid to form the maleate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Perhexiline maleate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur, particularly involving the piperidine ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Perhexiline maleate has a wide range of scientific research applications:
Mechanism of Action
Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the enzymes’ activity, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia . Additionally, this compound has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acids to glucose.
Ranolazine: Used for chronic angina, it partially inhibits fatty acid oxidation.
Uniqueness: Perhexiline maleate is unique in its dual inhibition of carnitine palmitoyltransferase 1 and 2, providing a more comprehensive shift in myocardial metabolism compared to other agents. Its ability to enhance oxygen efficiency and potentiate platelet responsiveness to nitric oxide sets it apart from similar compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6724-53-4, 103516-75-2, 103516-76-3 | |
Record name | Perhexiline maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate | |
Source | DTP/NCI | |
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Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |
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Record name | PERHEXILINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PERHEXILINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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